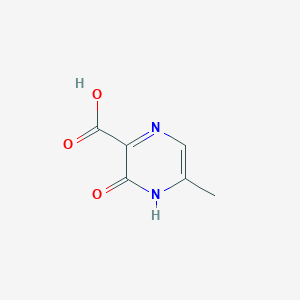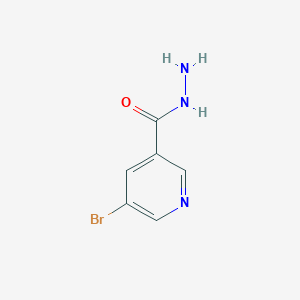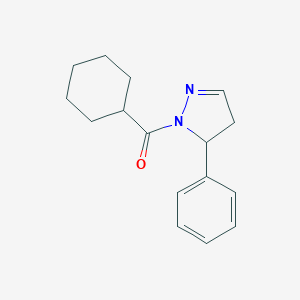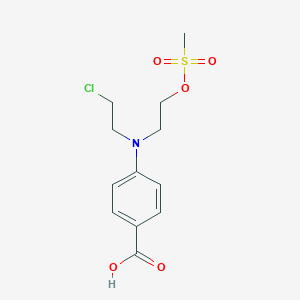
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid, also known as MECAB, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of alkylating agents, which are commonly used in chemotherapy to kill cancer cells. MECAB has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is an alkylating agent that works by attaching an alkyl group to DNA, which interferes with DNA replication and ultimately leads to cell death. This compound is unique in that it can target cancer cells specifically, leaving normal cells relatively unharmed. This is due to the fact that cancer cells have a higher rate of DNA replication and are therefore more vulnerable to alkylating agents.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. This compound has also been shown to have a relatively low toxicity profile in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other chemotherapy drugs or targeted therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with 2-chloroethyl mesylate and sodium hydride to yield the intermediate product. The final step involves the removal of the Boc group with trifluoroacetic acid to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-((2-Chloroethyl) (2-mesyloxyethyl)amino)benzoic acid has been studied for its potential use in cancer treatment, specifically in the treatment of glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. Preclinical studies have shown that this compound can induce cell death in GBM cells and inhibit tumor growth in animal models. This compound has also been studied in combination with other chemotherapy drugs, such as temozolomide, to enhance their effectiveness.
Eigenschaften
CAS-Nummer |
122665-70-7 |
|---|---|
Molekularformel |
C12H16ClNO5S |
Molekulargewicht |
321.78 g/mol |
IUPAC-Name |
4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C12H16ClNO5S/c1-20(17,18)19-9-8-14(7-6-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
ANWIGCCRMNYDJN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Andere CAS-Nummern |
122665-70-7 |
Synonyme |
4-((2-chloroethyl) (2-mesyloxyethyl)amino)benzoic acid 4-CEMA-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





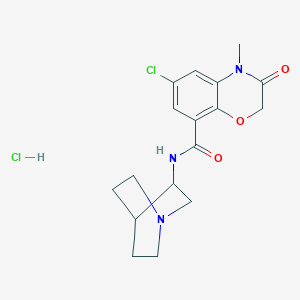
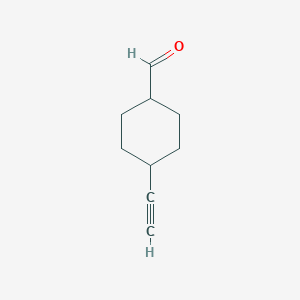
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)


